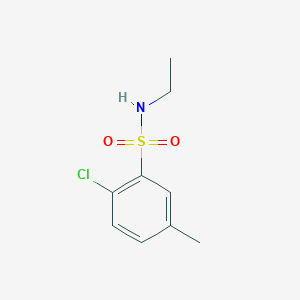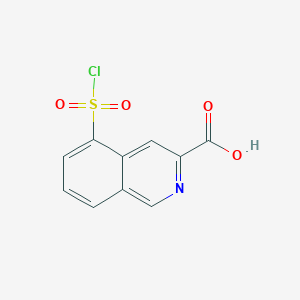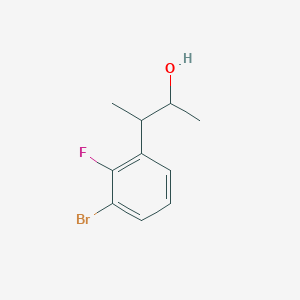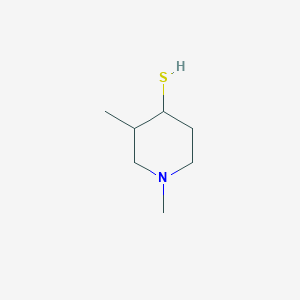![molecular formula C8H15NO2 B13275899 2-[(1S,2S)-2-Aminocyclohexyl]acetic acid](/img/structure/B13275899.png)
2-[(1S,2S)-2-Aminocyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-2-Aminocyclohexyl]acetic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,2S)-2-Aminocyclohexyl]acetic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, is first functionalized to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and carboxylation.
Chiral Resolution: The resulting mixture of diastereomers is then subjected to chiral resolution to isolate the desired (1S,2S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(1S,2S)-2-Aminocyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
2-[(1S,2S)-2-Aminocyclohexyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-Aminocyclohexyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-[(1R,2R)-2-Aminocyclohexyl]acetic acid: This is the enantiomer of the compound and has different stereochemistry.
Cyclohexaneacetic acid: Lacks the amino group and has different chemical properties.
2-Aminocyclohexanecarboxylic acid: Similar structure but different functional groups.
Uniqueness: 2-[(1S,2S)-2-Aminocyclohexyl]acetic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[(1S,2S)-2-aminocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
JZCXXLRGQVHYQJ-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)O)N |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol](/img/structure/B13275817.png)

![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13275822.png)
![4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13275834.png)
![2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13275844.png)

![2-[(3Z)-Thiolan-3-ylidene]acetic acid](/img/structure/B13275852.png)




amine](/img/structure/B13275870.png)


